molecular formula C18H17N3O4S B4929588 N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide

N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4929588
M. Wt: 371.4 g/mol
InChI Key: RGERWCVQPUTGEU-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide, also known as MI-192, is a small molecule inhibitor that has shown potential in cancer treatment. It is a member of the benzamide class of compounds and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide works by inhibiting the activity of the protein Hsp90, which plays a key role in the growth and survival of cancer cells. Hsp90 inhibitors have been shown to induce cancer cell death and inhibit the growth of tumors.
Biochemical and physiological effects:
N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been studied for its potential to induce autophagy, a process by which cancer cells are degraded and recycled.

Advantages and Limitations for Lab Experiments

N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied and has a well-established mechanism of action. However, N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has limitations in terms of its specificity and selectivity. It may also have off-target effects on other proteins, which can complicate its use in lab experiments.

Future Directions

There are several future directions for the study of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide. One area of research is the development of more specific and selective Hsp90 inhibitors. Another area of research is the study of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide in combination therapy with other cancer drugs. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide may also have potential in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the potential of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide in these areas.

Synthesis Methods

The synthesis of N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride, followed by reaction with 3-aminobenzamide and phenylsulfonyl chloride. The resulting product is then purified by column chromatography to obtain pure N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide has also been studied for its potential in combination therapy with other cancer drugs.

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-13-11-17(20-25-13)19-18(22)14-7-6-8-15(12-14)21(2)26(23,24)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGERWCVQPUTGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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